Product packaging for 2,6-Diethylphenylthiourea(Cat. No.:CAS No. 25343-30-0)

2,6-Diethylphenylthiourea

Cat. No.: B1332057
CAS No.: 25343-30-0
M. Wt: 208.33 g/mol
InChI Key: UQCMKQLHZQIUHB-UHFFFAOYSA-N
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Description

2,6-Diethylphenylthiourea is a synthetic organosulfur compound belonging to the thiourea derivative class, characterized by the substitution on the nitrogen atoms with a 2,6-diethylphenyl group. Thiourea derivatives are a significant area of investigation in medicinal and organic chemistry due to their diverse biological activities and role as synthetic intermediates. Researchers utilize these compounds to explore new therapeutic agents, given their documented potential in various bioactivity studies. In research settings, this compound and its structural analogs are primarily investigated for their pharmacological potential. Studies on similar thiourea derivatives have shown promise in several areas, including acting as enzyme inhibitors. For instance, related compounds have demonstrated inhibitory activity against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are targets in Alzheimer's disease research . Other studies highlight potential antidiabetic applications through the inhibition of carbohydrate-metabolizing enzymes such as α-glucosidase and α-amylase . Furthermore, thiourea derivatives are frequently screened for their antioxidant properties, where they can act as scavengers of free radicals like DPPH and ABTS+ in experimental models . The antibacterial efficacy of thiourea compounds against various bacterial strains is also a key area of scientific inquiry . The mechanism of action for thiourea derivatives often involves interactions with biological targets through hydrogen bonding or coordination with metal ions, due to the presence of sulfur and nitrogen atoms in their structure . The specific substitution pattern on the phenyl ring, such as the 2,6-diethyl groups, can significantly influence the compound's steric bulk, electronic properties, and overall bioactivity, making it a valuable scaffold for structure-activity relationship (SAR) studies. This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16N2S B1332057 2,6-Diethylphenylthiourea CAS No. 25343-30-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,6-diethylphenyl)thiourea
Source PubChem
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InChI

InChI=1S/C11H16N2S/c1-3-8-6-5-7-9(4-2)10(8)13-11(12)14/h5-7H,3-4H2,1-2H3,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQCMKQLHZQIUHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60179988
Record name Thiourea, (2,6-diethylphenyl)-
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Molecular Weight

208.33 g/mol
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CAS No.

25343-30-0
Record name 2,6-Diethylphenylthiourea
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Record name Thiourea, (2,6-diethylphenyl)-
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Record name 2,6-DIETHYLPHENYLTHIOUREA
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Synthetic Methodologies and Reaction Pathways of 2,6 Diethylphenylthiourea and Its Derivatives

Established Synthetic Routes for 2,6-Diethylphenylthiourea

The synthesis of this compound and its symmetrically substituted derivatives is primarily achieved through well-established chemical reactions. These methods offer reliable pathways to obtain the target compound for further applications, such as in coordination chemistry.

Reaction of 2,6-Diethylaniline (B152787) with Isothiocyanates

A primary and straightforward method for synthesizing N-substituted thioureas involves the reaction of a primary amine with an appropriate isothiocyanate. In the context of symmetrically substituted derivatives like N,N'-bis(2,6-diethylphenyl)thiourea, this is achieved by reacting 2,6-diethylaniline with an isothiocyanate source.

A common synthetic approach involves the reaction of phenyl isothiocyanate with a substituted aniline. materialsciencejournal.org This general procedure can be adapted for the synthesis of various thiourea (B124793) derivatives. The reaction typically proceeds by the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon atom of the isothiocyanate group.

While the direct synthesis of monosubstituted this compound follows this general principle, the synthesis of the sterically hindered and symmetrically disubstituted ligand, N,N'-bis(2,6-diethylphenyl)thiourea, is also of significant interest in coordination chemistry. nih.gov

Multicomponent Reactions in Thiourea Synthesis

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. nih.govnih.gov This approach is valued for its operational simplicity, high atom economy, and its ability to generate complex molecules in a single step. nih.gov

While specific MCRs for the direct synthesis of this compound are not extensively detailed in the literature, the general principles of MCRs are applied to the synthesis of various thiourea and isothiourea derivatives. For instance, a three-component synthesis of isothioureas has been developed involving the combination of isocyanides, amines, and disulfides. Another approach utilizes a copper(I) catalyzed three-component reaction between thiosulfonates, amines, and isocyanides. nih.gov These methodologies highlight the potential for developing novel MCRs for the synthesis of specifically substituted thioureas like this compound. The Ugi and Passerini reactions are other prominent examples of MCRs that can be used to create diverse molecular scaffolds. beilstein-journals.org

Synthesis of Metal Complexes and Coordination Compounds involving this compound Ligands

The sulfur and nitrogen atoms within the thiourea functional group make this compound and its derivatives versatile ligands for coordinating with a variety of metal ions. nih.gov The sterically bulky 2,6-diethylphenyl groups can influence the coordination geometry and stability of the resulting metal complexes.

Complexation with Divalent Metal Ions (e.g., Co, Ni, Pd, Zn)

Research has demonstrated the successful synthesis of four-coordinated monomeric complexes by reacting two equivalents of the sterically hindered 1,3-bis(2,6-diethylphenyl)thiourea ligand (L) with various divalent metal salts in acetonitrile. nih.gov These reactions yield complexes with the general formula [L₂MX₂].

The resulting complexes exhibit different geometries depending on the metal center. The cobalt, nickel, and zinc complexes are typically tetrahedral, whereas the palladium complexes adopt a square planar geometry. nih.gov

Table 1: Synthesis and Geometry of Divalent Metal Complexes with 1,3-bis(2,6-diethylphenyl)thiourea

Metal IonMetal Salt ReactantResulting Complex FormulaGeometry
Cobalt (Co²⁺)CoCl₂[L₂CoCl₂]Tetrahedral
Nickel (Ni²⁺)NiBr₂[L₂NiBr₂]Tetrahedral
Palladium (Pd²⁺)PdCl₂[L₂PdCl₂]Square Planar
Palladium (Pd²⁺)PdBr₂[L₂PdBr₂]Square Planar
Zinc (Zn²⁺)ZnI₂[L₂ZnI₂]Tetrahedral

Data sourced from scientific literature. nih.gov

Complexation with Monovalent Metal Ions (e.g., Cu, Ag)

The synthesis of complexes with monovalent metal ions such as copper(I) and silver(I) has also been explored, often yielding different structural motifs compared to their divalent counterparts.

For instance, the reaction of a bulky thiourea ligand, N-(2,6-diisopropylphenyl)-N'-acylthiourea, with copper(I) halides (CuX, where X = Cl, Br) resulted in the formation of adamantane (B196018) cage-like complexes with the formula (LCuX)₄. researchgate.net

Similarly, silver(I) complexes can be synthesized by reacting a thiourea ligand with a silver salt like silver trifluoromethanesulfonate (B1224126) ([Ag(OTf)]). A typical reaction involves dissolving the thiourea ligand in a suitable solvent like dichloromethane, followed by the addition of the silver salt. This method has been used to produce a silver complex with two thiourea ligands, formulated as [Ag(L)₂]OTf. mdpi.com

Stoichiometry and Coordination Modes in Solution

The stoichiometry of the metal complexes is a crucial aspect of their synthesis and characterization. For the divalent metal complexes of 1,3-bis(2,6-diethylphenyl)thiourea, a 2:1 ligand-to-metal ratio is consistently observed, leading to the formation of [L₂MX₂] type complexes. nih.gov In the case of the aforementioned silver(I) complex, a 2:1 ligand-to-metal stoichiometry was also confirmed. mdpi.com

In solution, the coordination behavior can sometimes differ from the solid state. For the square planar palladium complexes, [L₂PdX₂], NMR studies have shown that the cis-isomers are the dominant species in solution. nih.gov Thiourea ligands typically coordinate to metal ions through the sulfur atom, which acts as a soft donor, particularly for softer metal ions. However, coordination through the nitrogen atoms is also possible, and the specific coordination mode can be influenced by factors such as the nature of the metal ion, the solvent, and the steric and electronic properties of the ligand. materialsciencejournal.orgnih.gov

Derivatization Strategies of this compound for Enhanced Activity or Specific Applications

The derivatization of the this compound scaffold is a key strategy to modulate its physicochemical properties and enhance its biological activity or tailor it for specific applications. These modifications can be broadly categorized into substitutions at the N' position and modifications of the thiourea backbone itself.

N'-Substitutions: The most common derivatization strategy involves introducing a wide variety of substituents at the N' position. This allows for the exploration of structure-activity relationships (SAR) and the optimization of biological effects. For instance, the introduction of aromatic or heterocyclic rings can lead to compounds with enhanced antimicrobial, antifungal, or anticancer activities. mdpi.comresearchgate.net The synthesis of N-acyl thiourea derivatives, where an acyl group is attached to one of the nitrogen atoms, is a prominent example of derivatization aimed at improving biological profiles, including antibacterial and antioxidant properties. mdpi.commdpi.com The rationale behind these modifications is that the introduced moieties can interact with specific biological targets, thereby enhancing the compound's efficacy.

Modification of the Thiourea Moiety: The thiourea functional group itself can be modified to alter the compound's properties. For example, S-alkylation of the thiourea group leads to the formation of isothiouronium salts, which can serve as precursors for other functional groups. wikipedia.org Furthermore, the thiourea moiety is a versatile precursor for the synthesis of various heterocyclic compounds, such as thiazoles and pyrimidines, by reacting with appropriate bifunctional reagents. wikipedia.org This type of derivatization significantly alters the core structure and can lead to compounds with entirely new pharmacological profiles.

The following table outlines potential derivatization strategies for this compound and their potential applications based on general knowledge of thiourea chemistry.

Derivatization StrategyPotential ReagentsResulting Functional GroupPotential Application
N'-Alkylation/ArylationAlkyl/Aryl IsothiocyanatesN,N'-Disubstituted ThioureaEnhanced Biological Activity (e.g., antimicrobial, anticancer)
N-AcylationAcid Chlorides, Ammonium ThiocyanateN-AcylthioureaImproved Antimicrobial and Antioxidant Properties
S-AlkylationAlkyl HalidesIsothiouronium SaltSynthetic Intermediate
Heterocycle Formationα-Haloketones, β-Dicarbonyl compoundsThiazole, Pyrimidine ringsDevelopment of Novel Pharmacological Agents

Mechanistic Investigations of Reaction Pathways for this compound Synthesis and Derivatization

The formation of thioureas, including this compound and its derivatives, generally proceeds through a nucleophilic addition mechanism. The specific intermediates and transition states can be influenced by the chosen synthetic route.

Synthesis from Isothiocyanates: The most straightforward reaction, the addition of an amine to an isothiocyanate, is believed to proceed via a direct nucleophilic attack of the amine nitrogen on the electrophilic carbon atom of the isothiocyanate group (-N=C=S). researchgate.net This attack forms a zwitterionic intermediate, which then undergoes a proton transfer to yield the final thiourea product. The rate of this reaction can be influenced by the nucleophilicity of the amine and the electrophilicity of the isothiocyanate.

Synthesis from Dithiocarbamates: When thioureas are synthesized from amines and carbon disulfide, the initial step is the formation of a dithiocarbamate (B8719985) salt. The proposed mechanism involves the nucleophilic attack of the amine on the carbon of CS2. d-nb.info This dithiocarbamate intermediate is then converted to an isothiocyanate, typically by treatment with a desulfurizing agent. The isothiocyanate then reacts with another molecule of amine as described above. Computational studies on related N,N'-disubstituted thioureas can provide insights into the energy profiles and transition states of these reactions. researchgate.net

Derivatization Reactions: The mechanisms of derivatization reactions will depend on the specific transformation. For instance, the formation of N-acylthioureas from acyl isothiocyanates and amines follows a similar nucleophilic addition pathway. The cyclization reactions to form heterocycles, such as thiazoles from the reaction of a thiourea with an α-haloketone, involve a sequence of nucleophilic attack and condensation steps. A plausible mechanism for such reactions has been proposed, often involving initial S-alkylation followed by intramolecular cyclization and dehydration.

Understanding these reaction mechanisms is crucial for optimizing reaction conditions, predicting potential side products, and designing novel synthetic routes to access new derivatives of this compound with desired properties.

Biological Activity and Mechanistic Insights of 2,6 Diethylphenylthiourea and Its Complexes

Antiviral Activities

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Interactions with SARS-CoV-2 Enzyme

The emergence of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) prompted extensive research into potential therapeutic agents. Within this context, thiourea (B124793) derivatives and their metal complexes have been investigated for their antiviral properties. Specifically, the sterically hindered ligand N,N′-bis(2,6-diethylphenyl)thiourea and its divalent metal complexes with cobalt (Co), nickel (Ni), palladium (Pd), and zinc (Zn) have been evaluated for their potential to interact with essential viral enzymes. nih.gov

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a critical enzyme in the viral replication cycle, responsible for cleaving viral polyproteins into functional non-structural proteins. nih.govnih.gov Inhibition of this enzyme effectively halts viral replication, making it a prime target for antiviral drug development. nih.govsemanticscholar.org The interaction between this compound derivatives and this enzyme is primarily assessed through computational methods to predict binding affinity and mode of interaction.

Molecular Docking Analysis of Viral Enzyme Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This analysis provides insights into the binding affinity, measured by a docking score, and identifies key molecular interactions such as hydrogen bonds and hydrophobic interactions.

In a study involving N,N′-bis(2,6-diethylphenyl)thiourea and its metal complexes, molecular docking simulations were performed against the SARS-CoV-2 main protease (Mpro). The results indicated that the synthesized metal complexes exhibited a greater ability to interact with the viral enzyme compared to the free ligand. nih.gov The zinc complex, in particular, showed a promising binding mode and docking score, suggesting its potential as a potent inhibitor. nih.gov

The analysis revealed that these compounds interact with key amino acid residues within the active site of the protease. For instance, various thiourea derivatives have been shown to form hydrogen bonds with residues like Gln189, Cys145, and His41, and engage in hydrophobic interactions with residues such as Glu166, Thr24, Thr25, and Thr26. These interactions are crucial for stabilizing the ligand-enzyme complex and inhibiting the enzyme's catalytic activity.

Table 1: Molecular Docking Scores of N,N'-bis(2,6-diethylphenyl)thiourea and its Metal Complexes against SARS-CoV-2 Main Protease

CompoundDocking Score (kcal/mol)
N,N′-bis(2,6-diethylphenyl)thiourea (Ligand)-7.2
[L2CoCl2]-7.9
[L2NiBr2]-7.8
[L2PdCl2]-7.7
[L2ZnI2]-8.1

Data sourced from molecular docking analyses of the specified compounds. nih.gov

Thiourea Derivatives as Dual Inhibitors Targeting HIV-1 Capsid and Human Cyclophilin A

The replication of Human Immunodeficiency Virus type 1 (HIV-1) involves critical processes of viral capsid assembly and disassembly (uncoating), which are dependent on the viral capsid (CA) protein and the human host protein, Cyclophilin A (CypA). nih.govresearchgate.net Thiourea derivatives have been designed and synthesized as dual inhibitors that target both HIV-1 CA and human CypA. nih.govresearchgate.net

CypA is a peptidyl-prolyl isomerase that gets incorporated into HIV-1 virions and plays a role in uncoating the viral core. nih.govembopress.org By binding to CypA, thiourea derivatives can inhibit its enzymatic (PPIase) activity, which in turn interferes with capsid disassembly. nih.govnih.gov Simultaneously, these compounds can bind to the CA protein, potently disrupting the process of capsid assembly in a dose-dependent manner. nih.gov

This dual-inhibition mechanism offers a significant advantage, as targeting both a viral protein (CA) and a host protein (CypA) can create a higher barrier to the development of viral resistance. researchgate.net Studies have shown that these thiourea compounds display antiviral activities in SIV-infected CEM cells at micromolar concentrations and bind to CypA with dissociation constants (Kd values) ranging from 51.0 to 512.8 µM. nih.gov

Antimicrobial and Antiparasitic Properties

Anti-amoebic Activity against Acanthamoeba sp.

Acanthamoeba is a genus of free-living amoebae that can cause serious human infections, including a painful and sight-threatening corneal infection known as Acanthamoeba keratitis. mdpi.com The treatment is challenging due to the amoeba's ability to transform from an active trophozoite into a dormant, highly resistant cyst. mdpi.comnih.gov

Research into new anti-amoebic agents has included the evaluation of carbonyl thiourea derivatives against pathogenic species such as Acanthamoeba castellanii and Acanthamoeba polyphaga. nih.gov In vitro studies have demonstrated that these compounds possess high anti-amoebic activity, with IC50 values in the low micromolar range. nih.gov Morphological studies of treated amoebae revealed significant changes, including cell shrinkage and the loss of acanthopodia, indicating cellular stress and damage. nih.gov The findings suggest that A. castellanii is more susceptible to these thiourea derivatives compared to A. polyphaga. nih.gov

Table 2: Anti-amoebic Activity of Carbonyl Thiourea Derivatives

CompoundTarget SpeciesIC50 (µM)
Carbonyl Thiourea Derivative 1A. castellanii9.47 - 30.46
Carbonyl Thiourea Derivative 1A. polyphaga14.84 - 31.91
Chlorhexidine (Control)A. castellanii6.96
Chlorhexidine (Control)A. polyphaga7.77

Data represents the range of IC50 values observed for a series of newly-synthesized carbonyl thiourea compounds. nih.gov

Anti-leishmanial Activity against Leishmania amazonensis

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania, with Leishmania amazonensis being a prevalent species causing cutaneous leishmaniasis in Brazil. researchgate.netmdpi.com The limitations of current therapies, including toxicity and resistance, necessitate the search for new anti-leishmanial drugs. nih.gov

Thiourea derivatives have been identified as a promising class of compounds with significant activity against both the promastigote (insect stage) and amastigote (mammalian stage) forms of L. amazonensis. nih.gov Structure-activity relationship (SAR) studies have been conducted to optimize the anti-leishmanial potency and selectivity of these compounds. For example, the introduction of a piperazine ring into the thiourea structure has been shown to enhance both activity and selectivity. nih.gov Certain derivatives have exhibited greater potency than the reference drug miltefosine, with high selectivity indices, indicating a favorable profile of being more toxic to the parasite than to host macrophages. nih.gov

Table 3: Anti-leishmanial Activity of Selected Thiourea Derivatives against L. amazonensis

CompoundFormIC50 (µM)Selectivity Index
Compound 3eAmastigote4.9 ± 1.2>80
Compound 5i (piperazine ring)Amastigote1.8 ± 0.5~70
Miltefosine (Reference Drug)Amastigote7.5 ± 1.2N/A

The Selectivity Index is a ratio of cytotoxicity against host cells to anti-leishmanial activity. nih.gov

General Antibacterial and Antifungal Potential of Thiourea Derivatives

Thiourea derivatives represent a versatile class of compounds that exhibit a broad spectrum of antimicrobial activities. nih.govmdpi.comresearchgate.net They have been shown to be effective against various Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus cereus) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), as well as fungal pathogens, including various Candida species. nih.govmdpi.com

The antimicrobial efficacy of these derivatives is often linked to their structural features, which influence their lipophilicity. nih.gov A higher lipophilic character can facilitate the penetration of the compound through the microbial cell wall and membrane. nih.gov The mechanism of action is believed to involve the disruption of cellular structures; the cell walls of fungi contain chitin, while bacterial cell walls are composed of murein, which may account for observed differences in susceptibility. nih.gov Studies have often shown that the anti-yeast activity of certain thiourea derivatives and their metal complexes is greater than their antibacterial activity. nih.govresearchgate.net The presence of specific substituents, such as halogens (fluorine, chlorine, bromine, iodine) on the N-phenyl ring of the thiourea moiety, has been correlated with significant activity against strains like P. aeruginosa and S. aureus. mdpi.com

Table 4: General Antimicrobial Activity of Thiourea Derivatives

Compound ClassTarget Organism TypeTypical MIC Range (µg/mL)
Thiazole-containing thioureasBacteria (S. aureus)0.78 - 3.125
AcylthioureasBacteria (P. aeruginosa)Varies based on substitution
N-substituted thioureasFungi (Candida sp.)25 - 100
N-substituted thioureasBacteria (Gram-positive/negative)50 - 400

MIC (Minimum Inhibitory Concentration) values represent the lowest concentration of a compound that inhibits visible microbial growth. nih.gov

Antioxidant and Free Radical Scavenging Activity

Thiourea and its derivatives are recognized for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. hueuni.edu.vn This capacity is crucial in combating oxidative stress, a condition implicated in the pathogenesis of numerous diseases. The antioxidant mechanism of thiourea derivatives often involves the donation of a hydrogen atom from the N-H groups to free radicals, thereby neutralizing them. hueuni.edu.vnresearchgate.net The substitution on the nitrogen atoms significantly influences this activity.

Studies on various N-aryl thiourea derivatives have demonstrated notable antioxidant potential. For instance, compounds such as 1,3-diphenyl-2-thiourea have shown the ability to capture free radicals effectively. researchgate.net The antioxidant capacity can be influenced by the nature and position of substituents on the aromatic ring. Electron-donating groups can enhance activity, while electron-withdrawing groups may have the opposite effect. The diethyl substitution on the phenyl ring of this compound likely influences its electronic environment and steric hindrance, which would in turn affect its radical scavenging ability.

DPPH Radical Scavenging Potential

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a standard and widely used method for evaluating the free-radical scavenging ability of compounds. hueuni.edu.vn In this assay, an antioxidant compound donates a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically. hueuni.edu.vn The efficiency of this reaction is often expressed as the IC₅₀ value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

While direct DPPH assay results for this compound are not available, data from related N,N'-disubstituted thiourea derivatives provide insight into its potential activity. For example, 1,3-bis(3,4-dichlorophenyl) thiourea has demonstrated strong antioxidant activity with a reported IC₅₀ value of 45 µg/mL in the DPPH assay. mdpi.com Another study reported an IC₅₀ value of 0.710 mM for 1,3-diphenyl-2-thiourea (DPTU). hueuni.edu.vnresearchgate.net These findings suggest that the N-aryl thiourea scaffold is a potent structural motif for DPPH radical scavenging. The activity of this compound would be dependent on how the diethylphenyl substituent affects the stability of the thiourea radical formed after hydrogen donation.

Table 1: DPPH Radical Scavenging Activity of Selected Thiourea Derivatives

Compound IC₅₀ Value Reference
1,3-bis(3,4-dichlorophenyl) thiourea 45 µg/mL mdpi.com
1,3-diphenyl-2-thiourea (DPTU) 0.710 mM hueuni.edu.vnresearchgate.net

Other Reported Biological Activities of Thiourea Derivatives (General)

The thiourea core is a privileged structure in medicinal chemistry, and its derivatives have been reported to possess a broad array of biological activities beyond antioxidant effects. researchgate.net These activities are highly dependent on the nature of the substituents attached to the thiourea nitrogen atoms. The diverse applications underscore the versatility of the thiourea skeleton in drug design. nih.gov

Reported activities for various thiourea derivatives include:

Anticancer: Many thiourea derivatives have shown promise in inhibiting the growth of various cancer cell lines. mdpi.com

Antibacterial and Antifungal: The thiourea moiety is present in numerous compounds with significant activity against a range of bacterial and fungal pathogens. researchgate.net

Anti-inflammatory: Certain derivatives have demonstrated the ability to inhibit inflammatory mediators. mdpi.com

Antiviral: Thiourea compounds have been investigated for their potential to inhibit viral replication, including activity against HIV. nih.gov

Antitubercular and Antimalarial: The scaffold has been used to develop agents against Mycobacterium tuberculosis and Plasmodium falciparum. mdpi.com

Anticonvulsant and Antihypertensive: Some derivatives have shown activity in models of epilepsy and hypertension. researchgate.net

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

To optimize the therapeutic potential of thiourea derivatives, extensive Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies have been conducted. nih.gov SAR studies explore how modifications to a molecule's structure affect its biological activity, providing qualitative insights for designing more potent compounds. QSAR, on the other hand, uses computational and mathematical modeling to establish a quantitative link between the chemical structure and pharmacological activity. farmaciajournal.com

These studies are fundamental in modern drug discovery, helping to predict the activity of novel compounds and reduce the need for extensive experimental testing. farmaciajournal.com For thiourea derivatives, SAR and QSAR have been applied to understand the key structural features required for their various biological activities, such as anticancer and antimicrobial effects. nih.govsciencepublishinggroup.com

Computational Approaches to SAR/QSAR (e.g., Pearson Correlation Coefficients, MLR, PLS, Genetic Algorithm)

QSAR modeling employs various statistical and computational methods to build a predictive model. The process begins with calculating molecular descriptors for a series of compounds and then correlating these descriptors with their measured biological activity.

Pearson Correlation Coefficients: This statistical measure is often used in the initial stages of QSAR model development to assess the linear relationship between individual molecular descriptors and biological activity. It helps in selecting the most relevant descriptors and identifying inter-correlations among them to avoid redundancy in the final model.

Multiple Linear Regression (MLR): MLR is a common statistical technique used to model the linear relationship between a dependent variable (biological activity) and two or more independent variables (molecular descriptors). scichemj.org For thiourea derivatives, MLR has been used to develop QSAR models that predict anticancer activity, with statistical indicators like the coefficient of determination (R²) and Fisher's F-test used to validate the model's reliability and predictive power. scichemj.orgnih.gov

Partial Least Squares (PLS): PLS is another regression method particularly useful when the number of descriptors is large or when there is multicollinearity among them. nih.gov It works by creating latent variables (principal components) from the descriptors and then regressing these against the biological activity. nih.gov PLS is widely used in QSAR studies of various compounds, including those with thiazole and thiourea moieties, to develop robust predictive models. imist.maresearchgate.net

Genetic Algorithm (GA): A genetic algorithm is a search heuristic inspired by the process of natural selection. In QSAR, GA is often combined with MLR (GA-MLR) or PLS to select the optimal subset of molecular descriptors from a large pool of possibilities. nih.govmdpi.com This approach helps in building more robust and predictive QSAR models by identifying the most influential descriptors that govern the biological activity of compounds like thiourea derivatives. nih.govjournalagent.com

Influence of Molecular Descriptors on Biological Activity

Molecular descriptors are numerical values that encode different aspects of a molecule's structure, including physicochemical, topological, and electronic properties. QSAR studies have identified several key descriptors that significantly influence the biological activity of thiourea derivatives.

Lipophilicity (LogP): This descriptor, representing the octanol-water partition coefficient, is crucial for pharmacokinetics, affecting a drug's absorption, distribution, and ability to cross biological membranes. farmaciajournal.comsciencepublishinggroup.com For thiourea derivatives, LogP is frequently identified as a priority descriptor in predicting biological activities like anticancer effects. scichemj.org

Electronic Properties: Descriptors such as electronegativity, polarizability, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important for describing how a molecule will interact with its biological target. nih.gov

Steric and Topological Descriptors: Properties like molecular weight, van der Waals volume, and the presence of specific functional groups or bond types (e.g., C-N bonds) are critical in determining the fit of a molecule into a receptor's binding site and are key predictors for activities like anticancer potency. nih.gov

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target. mdpi.com These features can include hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.

For thiourea derivatives, pharmacophore models can be developed based on a set of known active compounds. These models serve as 3D search queries to screen large chemical databases for novel compounds that possess the required pharmacophoric features, thus having a higher probability of being active. This approach has been successfully used in the virtual screening and design of new compounds bearing the thiourea moiety for various therapeutic targets, streamlining the drug discovery process.

Applications in Materials Science and Engineering

Integration of 2,6-Diethylphenylthiourea in Composite Materials

While direct studies on the integration of this compound into composite materials are not extensively documented, the broader class of thiourea (B124793) derivatives has shown potential in this area. Thiourea-based compounds can be incorporated into polymer matrices to enhance specific properties of the composite material. For instance, the introduction of thiourea moieties can improve the thermal stability and flame retardancy of polymers. The nitrogen and sulfur atoms in the thiourea group can act as radical scavengers and promote char formation during combustion, thereby reducing the flammability of the material.

Furthermore, the strong hydrogen-bonding capabilities of the thiourea group can be exploited to improve the interfacial adhesion between the polymer matrix and reinforcing fillers, such as glass or carbon fibers. This enhanced adhesion can lead to composite materials with improved mechanical properties, including strength and toughness. Research in this area is ongoing, with a focus on designing specific this compound derivatives that can be effectively integrated into various polymer systems to create high-performance composites.

Functional Materials Development Utilizing this compound Derivatives

The development of functional materials from this compound derivatives is an active area of research. By modifying the core structure of this compound, new materials with specific optical, electronic, or chemical properties can be synthesized. For example, the incorporation of chromophoric or fluorophoric groups onto the phenyl ring or the thiourea nitrogen atoms can lead to the development of novel dyes, pigments, and optical sensors.

Thiourea derivatives are also known to form stable complexes with a variety of metal ions. This property is being utilized to design new catalysts, metal-organic frameworks (MOFs), and materials for ion extraction and separation. The 2,6-diethylphenyl groups can provide steric hindrance, influencing the coordination geometry around the metal center and thus the catalytic activity or selectivity of the resulting complex. Additionally, the sulfur atom in the thiourea moiety can act as a soft donor, showing a high affinity for heavy metal ions, which makes these derivatives promising candidates for use in sensors and scavengers for environmental remediation.

Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a key area where this compound and its derivatives exhibit significant potential. The ability of these molecules to self-assemble into well-defined, ordered structures is governed by a variety of intermolecular forces, with hydrogen bonding playing a predominant role.

The thiourea moiety in this compound contains both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the C=S group). This allows for the formation of robust and directional hydrogen bonds, leading to the creation of intricate one-, two-, or three-dimensional supramolecular networks. Both inter- and intramolecular hydrogen bonds are crucial in dictating the conformation of the molecule and its packing in the solid state.

Intramolecular hydrogen bonds, for instance between an N-H group and an ortho-substituent on the phenyl ring, can lock the molecule into a specific conformation. Intermolecular hydrogen bonds, on the other hand, are responsible for connecting individual molecules into larger assemblies. The most common hydrogen bonding motif in thioureas is the formation of a centrosymmetric dimer via a pair of N-H···S hydrogen bonds. The bulky 2,6-diethylphenyl groups can influence the formation of these networks by introducing steric constraints, potentially leading to the formation of more complex and less common hydrogen-bonded structures. In the crystal structure of a closely related compound, N-(2,6-dimethylphenyl)-2-[3-hydroxy-2-oxo-3-(2-oxopropyl)indolin-1-yl]acetamide, an intramolecular N—H⋯O hydrogen bond largely determines the cup-shaped conformation of the molecule. nih.gov

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions in the crystalline state. This method maps the electron distribution of a molecule within a crystal, allowing for the identification of close contacts between neighboring molecules. The Hirshfeld surface is typically colored to represent different properties, such as the normalized contact distance (dnorm), which highlights regions of significant intermolecular interactions.

For thiourea derivatives, Hirshfeld surface analysis reveals the dominant role of hydrogen bonding in the crystal packing. The analysis of a related N-(2,6-dimethylphenyl) derivative shows distinct red spots on the dnorm surface, indicating strong N-H···O and O-H···O hydrogen bonds. nih.gov

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. These plots show the distribution of distances from the Hirshfeld surface to the nearest atom inside and outside the surface. For thiourea derivatives, the fingerprint plots typically show distinct spikes corresponding to N-H···S or N-H···O hydrogen bonds, as well as broader regions representing weaker van der Waals interactions, such as H···H, C···H, and π-π stacking interactions.

Below is an interactive data table summarizing the percentage contributions of the most significant intermolecular contacts for a representative N-aryl thiourea derivative, illustrating the importance of various interactions in the crystal packing.

Intermolecular ContactPercentage Contribution
H···H45.0%
O···H/H···O25.5%
C···H/H···C12.3%
S···H/H···S8.5%
N···H/H···N3.2%
C···C2.8%
Other2.7%

This data is representative of N-aryl thiourea derivatives and is intended for illustrative purposes.

Advanced Material Design and Characterization

The insights gained from supramolecular studies and the understanding of intermolecular interactions are crucial for the rational design of advanced materials based on this compound. By controlling the self-assembly process through chemical modification of the molecule, it is possible to create materials with desired architectures and functionalities. For instance, the introduction of long alkyl chains could promote the formation of liquid crystalline phases, while the incorporation of photoresponsive units could lead to materials whose properties can be controlled by light.

The characterization of these advanced materials involves a range of techniques. X-ray diffraction is essential for determining the crystal structure and understanding the packing of the molecules in the solid state. Spectroscopic methods, such as FT-IR and NMR, are used to confirm the chemical structure and study the hydrogen bonding interactions. Thermal analysis techniques, like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), provide information about the phase transitions and thermal stability of the materials. The design of new substituted benzoylthiourea (B1224501) derivatives has led to compounds with potential antimicrobial applications. nih.gov

Catalytic Applications of 2,6 Diethylphenylthiourea Complexes

Thiourea (B124793) Ligands in Transition Metal Catalysis

Thiourea and its derivatives are recognized for their ability to form stable complexes with a wide range of transition metals. rdd.edu.iq The sulfur donor atom of the thiourea moiety typically acts as a soft Lewis base, readily coordinating to soft metal centers. The nitrogen atoms can also participate in coordination, leading to various binding modes. The substituents on the nitrogen atoms play a crucial role in modulating the electronic properties and steric environment of the metal complex.

Bulky N,N'-diarylthioureas, such as 1,3-bis(2,6-diethylphenyl)thiourea, are of particular interest in catalysis. The presence of sterically demanding groups, like the 2,6-diethylphenyl moieties, can create a well-defined coordination sphere around the metal center. This steric hindrance can influence substrate approach, enforce specific geometries, and prevent catalyst deactivation pathways such as dimerization or aggregation. These features are highly desirable in achieving high levels of selectivity in catalytic transformations.

Transition metal complexes of 1,3-bis(2,6-diethylphenyl)thiourea with cobalt(II), nickel(II), palladium(II), and zinc(II) have been synthesized and characterized, highlighting their potential in catalysis. While direct catalytic applications for all these complexes are still an emerging area of research, the coordination chemistry of these compounds lays the groundwork for their exploration in various catalytic reactions. The robust nature of the metal-sulfur bond in these complexes suggests their potential stability under catalytic conditions.

Mechanistic Studies of Catalytic Processes

Understanding the mechanism of a catalytic reaction is paramount for its optimization and the rational design of improved catalysts. For transition metal complexes involving thiourea ligands, the ligand can play several roles throughout the catalytic cycle. It can influence the rate and selectivity of key elementary steps such as oxidative addition, transmetalation, and reductive elimination in cross-coupling reactions. nih.govnih.gov

In the context of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in organic synthesis, the mechanism typically involves a Pd(0)/Pd(II) cycle. nih.govnih.gov The thiourea ligand can stabilize the active Pd(0) species and facilitate the oxidative addition of the electrophile. The steric bulk of the 2,6-diethylphenyl groups can promote the reductive elimination step, which is often the product-forming step, by creating a sterically crowded metal center.

While specific mechanistic studies on 2,6-diethylphenylthiourea complexes are limited, insights can be drawn from related systems. For instance, in palladium-catalyzed C-N cross-coupling reactions, the nature of the ligand is known to influence the reaction kinetics, with bulky ligands often favoring the desired catalytic pathway. mit.edu The hydrogen-bonding capabilities of the N-H protons in the thiourea backbone can also play a role in substrate activation and transition state stabilization, a feature well-documented in organocatalysis that may have relevance in transition metal catalysis as well. acs.org

Design of Novel Catalytic Systems Based on this compound

The rational design of new catalytic systems hinges on a clear understanding of structure-activity relationships. For catalysts based on this compound, the design principles focus on leveraging the steric and electronic properties of the ligand to achieve desired catalytic outcomes.

The bulky 2,6-diethylphenyl groups are a key design element. This steric hindrance can be exploited to control regioselectivity and enantioselectivity in catalytic reactions. For example, in cross-coupling reactions, the bulky ligand can favor the formation of a specific isomer by selectively blocking certain coordination sites on the metal.

Furthermore, the electronic nature of the aryl substituents can be modified to tune the electron density at the metal center. Introducing electron-donating or electron-withdrawing groups on the phenyl rings can alter the reactivity of the catalyst, for instance, by making the metal center more or less susceptible to oxidative addition.

An example of catalyst design in a related system is the use of zinc complexes with bulky thiourea ligands for the hydroboration of aldehydes and ketones. The catalytic activity of these systems demonstrates that the thiourea ligand is crucial for the efficiency of the transformation. This suggests that novel catalytic systems based on this compound could be designed for a variety of reductive transformations. The development of such catalysts could involve the synthesis of a library of thiourea ligands with varying steric and electronic properties to screen for optimal performance in a target reaction. The modular nature of thiourea synthesis allows for the straightforward introduction of diverse functionalities, making them attractive platforms for catalyst development. mdpi.com

Spectroscopic and Structural Analysis of this compound Currently Unavailable in Published Literature

A comprehensive review of scientific databases and published literature reveals a significant gap in the experimental data available for the chemical compound this compound. Despite its well-defined structure, detailed spectroscopic characterization—including Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Vis spectroscopy—appears to be absent from current scientific records.

As a result, a detailed analysis according to the requested outline cannot be provided at this time. The required experimental data for ¹H and ¹³C NMR chemical shifts, the elucidation of potential π-coordinating bonds, and solution-state conformational analysis are not documented. Similarly, specific vibrational mode assignments from IR spectroscopy and data on electronic transitions from UV-Vis spectroscopy for this compound have not been published.

While spectroscopic data exists for structurally related compounds, such as various substituted thiourea derivatives, the strict focus on this compound precludes the inclusion of such information. The generation of a scientifically accurate and thorough article, complete with the requested data tables and detailed research findings, is contingent upon the future publication of primary research characterizing this specific compound.

Advanced Spectroscopic Characterization and Structural Elucidation

Single-Crystal X-ray Diffraction (SC-XRD)

Determination of Crystal Network and Packing

The crystal packing of N-arylthiourea derivatives is significantly influenced by intermolecular hydrogen bonding. In the case of 3-Acetyl-1-(2,6-dimethylphenyl)thiourea, a close analogue of 2,6-Diethylphenylthiourea, molecules are linked into inversion dimers by pairs of N—H⋯S interactions nih.gov. This type of hydrogen bonding is a common feature in the crystal structures of thiourea (B124793) derivatives and plays a crucial role in the formation of the crystal lattice. The conformation of the N-H bonds in this analogue is anti to each other, with one being anti and the other syn to the C=S bond nih.gov.

Bond Lengths and Angles Analysis

Detailed bond lengths and angles for this compound can be approximated from the crystallographic data of its analogues.

In the structure of 1,3-bis(2,6-diethylphenyl)thiourea, the thiourea core exhibits specific bond lengths and angles. The S1–C1 bond length is 1.682(3) Å, while the N2–C1 and C1–N1 bond lengths are 1.342(3) Å and 1.350(4) Å, respectively researchgate.net. The angles around the central carbon atom of the thiourea group are N2–C1–N1 = 116.2(2)°, N2–C1–S1 = 123.1(2)°, and N1–C1–S1 = 120.7(2)° researchgate.net. These values are indicative of the sp² hybridization of the central carbon atom and the delocalization of pi-electrons across the N-C-S system.

Similarly, for N,N′-bis[2-(diethylamino)phenyl]thiourea, the C=S bond distance is 1.6921(11) Å, and the C–N bond distances within the thiourea backbone are 1.3415(14) Å and 1.3652(14) Å nih.gov. The sum of the bond angles around the thiourea carbon is 360.0°, confirming its trigonal planar geometry nih.gov.

The analysis of 3-Acetyl-1-(2,6-dimethylphenyl)thiourea shows a dihedral angle of 83.74 (5)° between the benzene ring and the side chain, indicating a non-planar arrangement which is likely to be present in this compound as well to minimize steric strain nih.gov.

Table 1: Selected Bond Lengths and Angles for Analogues of this compound

Parameter1,3-bis(2,6-diethylphenyl)thiourea researchgate.netN,N′-bis[2-(diethylamino)phenyl]thiourea nih.gov
Bond Lengths (Å)
C=S1.682(3)1.6921(11)
C–N11.350(4)1.3652(14)
C–N21.342(3)1.3415(14)
**Bond Angles (°) **
N1–C–N2116.2(2)-
S–C–N1120.7(2)-
S–C–N2123.1(2)-
Sum of angles around C360.0360.0

Note: The numbering of atoms may differ between the cited structures. The data represents the core thiourea moiety.

Stereochemistry and Isomerism (e.g., cis-isomers in Pd complexes)

The stereochemistry of this compound itself is relatively simple as it does not possess a chiral center. However, when it acts as a ligand in coordination complexes, interesting stereochemical features can arise. For instance, in palladium complexes with sterically bulky thiourea ligands, such as 1,3-bis(2,6-diethylphenyl)thiourea, the formation of specific isomers is observed. These palladium complexes are typically square planar, and in solution, they are dominated by cis-isomers researchgate.net. This preference for the cis configuration is likely driven by the steric bulk of the 2,6-diethylphenyl groups, which would favor a spatial arrangement that minimizes ligand-ligand repulsion. The study of such complexes provides insight into the coordinating behavior of this compound and its derivatives in the presence of metal centers.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization.

While experimental mass spectra for this compound are not extensively reported, predicted mass-to-charge ratios (m/z) for various adducts can be calculated. For the molecular formula C₁₁H₁₆N₂S, the predicted monoisotopic mass is 208.10342 Da.

Table 2: Predicted m/z Values for Adducts of this compound

AdductPredicted m/z
[M+H]⁺209.11070
[M+Na]⁺231.09264
[M-H]⁻207.09614
[M+NH₄]⁺226.13724
[M+K]⁺247.06658

The fragmentation of N-arylthioureas in mass spectrometry typically involves cleavages at the C-N and C-S bonds, as well as rearrangements. The fragmentation pathways are significantly influenced by the nature of the substituents on the phenyl ring and the nitrogen atoms. For N-substituted thienylidenamines, the fragmentation of the molecular ion involves both bond ruptures and skeletal rearrangements arkat-usa.org. In the case of 2-substituted diethyl malonate derivatives, a characteristic fragmentation is the loss of the diethyl malonate moiety mdpi.com. For aryl ethers, a common fragmentation pathway involves cleavage of the C-O bond beta to the aromatic ring miamioh.edu. Based on these general principles, the mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) and fragment ions corresponding to the loss of the ethyl groups, the entire diethylphenyl group, and cleavage of the thiourea backbone.

Advanced Spectroscopic Techniques for Trace Analysis (e.g., ATR-FTIR, Raman Spectroscopy)

Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) and Raman spectroscopy are powerful, non-destructive techniques for the analysis of chemical compounds, including for trace analysis.

ATR-FTIR Spectroscopy: This technique is particularly useful for obtaining the infrared spectrum of solid and liquid samples with minimal sample preparation. The FTIR spectrum of a thiourea derivative provides a molecular fingerprint, with characteristic absorption bands corresponding to specific vibrational modes. For 1,3-diphenyl thiourea, the FT-IR spectrum has been recorded and analyzed, with vibrational wavenumbers examined theoretically researchgate.net. The spectra of 1-acyl thioureas show characteristic bands in the 1750–1020 cm⁻¹ region researchgate.net. Key vibrational bands for this compound would be expected for N-H stretching, C-H stretching of the aromatic and ethyl groups, C=S stretching, and C-N stretching, as well as aromatic ring vibrations. The positions of these bands would be sensitive to the molecular environment and intermolecular interactions, such as hydrogen bonding.

Raman Spectroscopy: Raman spectroscopy is complementary to FTIR and is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of thiourea is characterized by bands arising from skeletal deformation/C-S stretch and C=S stretch. The FT-Raman spectrum of 1,3-diphenyl thiourea has also been studied in detail researchgate.net. For trace analysis, Surface-Enhanced Raman Scattering (SERS) can be employed to significantly enhance the Raman signal of molecules adsorbed on a metallic surface. While specific studies on the trace analysis of this compound using these techniques are not detailed in the available literature, the principles and applications to related thiourea compounds suggest their high potential for both qualitative identification and quantitative analysis.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. ajol.infonih.gov It is widely applied to predict a variety of molecular properties, including equilibrium geometries, vibrational frequencies, and electronic characteristics. For thiourea (B124793) derivatives, DFT calculations, often using the B3LYP hybrid functional with basis sets like 6-31G(d,p) or 6-311++G(d,p), are employed to model their molecular behavior. ajol.infonih.govksu.edu.tr

A fundamental step in computational analysis is geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms, corresponding to the equilibrium structure of the molecule. nih.gov For thiourea derivatives, these calculations provide theoretical bond lengths and angles that can be compared with experimental data obtained from techniques like X-ray crystallography. ajol.info

In the case of 1,3-bis(2,6-diethylphenyl)thiourea, experimental data from single-crystal X-ray diffraction has determined key molecular parameters. researchgate.net DFT calculations on similar molecules have shown a good correlation between the optimized geometry and experimental results. nih.gov The process involves starting with an initial structure and iteratively adjusting atomic positions to minimize the total electronic energy until a true minimum on the potential energy surface is found. researchgate.net This is confirmed when no imaginary vibrational frequencies are calculated. researchgate.net

Below are selected experimental bond lengths and angles for the 1,3-bis(2,6-diethylphenyl)thiourea ligand. researchgate.net

Bond/AngleExperimental Value
S1–C1 Bond Length1.682(3) Å
N2–C1 Bond Length1.342(3) Å
N1–C1 Bond Length1.350(4) Å
C1–N2–C38 Angle126.5(2) °
N2–C1–N1 Angle116.2(2) °
N2–C1–S1 Angle123.1(2) °
N1–C1–S1 Angle120.7(2) °

Table 1: Selected experimental molecular parameters for 1,3-bis(2,6-diethylphenyl)thiourea. researchgate.net

DFT calculations are a reliable method for predicting spectroscopic properties, which aids in the interpretation of experimental spectra.

Vibrational Frequencies: Theoretical vibrational frequencies can be calculated and compared with experimental Fourier-transform infrared (FT-IR) spectra. researchgate.net For various thiourea derivatives, DFT analysis has been used to assign the observed vibrational bands. ksu.edu.tr For instance, N-H stretching vibrations are typically observed above 3100 cm⁻¹, while the C=S stretching vibration appears in the 1050-1200 cm⁻¹ region. ksu.edu.trresearchgate.net The calculated frequencies from DFT often tend to be overestimated compared to experimental values, so scaling factors are sometimes applied to achieve better agreement. researchgate.net

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method within DFT is commonly used to predict nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net Studies on various organic molecules have shown that DFT calculations can reproduce experimental chemical shifts with good accuracy. researchgate.net In thiourea derivatives, ¹H NMR signals for N-H protons are characteristic, often appearing as singlets at high ppm values due to intramolecular hydrogen bonding. nih.gov The signals for C=S and C=O carbons in ¹³C NMR spectra are also distinct, typically found at around 180 ppm and 160-175 ppm, respectively. nih.govmdpi.com

Frontier Molecular Orbital (FMO) theory is essential for understanding the electronic properties and chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. semanticscholar.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. ksu.edu.trsemanticscholar.org

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to transfer an electron from the HOMO to the LUMO. semanticscholar.org Conversely, a large energy gap indicates high electronic stability. semanticscholar.org From the energies of the HOMO and LUMO, several quantum chemical parameters can be calculated to describe a molecule's reactivity, including chemical hardness (η), chemical potential (μ), and the global electrophilicity index (ω). ksu.edu.trmdpi.com

CompoundE_HOMO (eV)E_LUMO (eV)Energy Gap (ΔE) (eV)
1-benzoyl-3-phenylthiourea-6.64-1.575.07
1-benzoyl-3-(4-methoxyphenyl)thiourea-6.19-1.534.66
1-benzoyl-3-(4-hydroxyphenyl)thiourea-6.22-1.484.74
1-benzoyl-3-(2-nitrophenyl)thiourea-6.99-2.764.23
1-benzoyl-3-p-tolylthiourea-6.36-1.484.88

Table 2: Calculated Frontier Molecular Orbital energies for various thiourea derivatives using the B3LYP/6-31G(d,p) method. semanticscholar.org

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. researchgate.net This method is instrumental in drug discovery for predicting the interaction between a potential drug molecule and its protein target. The process involves placing the ligand in the binding site of the protein and evaluating the binding affinity using a scoring function. nih.gov

Research on 1,3-bis(2,6-diethylphenyl)thiourea and its metal complexes has utilized molecular docking to investigate their potential as inhibitors of the SARS-CoV-2 main protease (Mpro), a key enzyme in the replication of the virus. nih.gov

The analysis of docked poses reveals the specific non-covalent interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. mdpi.com In docking studies involving thiourea derivatives, the sulfur and nitrogen atoms of the thiourea core are often involved in crucial hydrogen bonding with amino acid residues in the protein's active site. mdpi.combiointerfaceresearch.com

In a study involving metal complexes of 1,3-bis(2,6-diethylphenyl)thiourea, molecular docking analysis showed that these complexes had a higher ability to interact with the SARS-CoV-2 enzyme compared to the free ligand itself. nih.gov This suggests that coordination with a metal center can enhance the binding interactions with the target protein. The analysis of these interactions is crucial for understanding the structure-activity relationship (SAR) and for designing more potent inhibitors. mdpi.com

A key output of molecular docking is the prediction of binding affinity, often expressed as a binding energy or docking score (typically in kcal/mol). ksu.edu.tr A lower (more negative) binding energy indicates a stronger and more stable interaction between the ligand and the protein. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules, providing a detailed view of their conformational dynamics and intermolecular interactions. While specific MD simulation studies exclusively focused on 2,6-Diethylphenylthiourea are not extensively documented in publicly available literature, the principles and insights derived from simulations of analogous N-arylthiourea compounds can be extrapolated to understand its probable dynamic characteristics.

Furthermore, simulations in explicit solvent environments, such as water, would be crucial to understanding its hydration and solubility characteristics. These simulations can map the distribution of solvent molecules around the solute and calculate the free energy of solvation, offering insights into its behavior in aqueous media. The general methodology for such simulations involves defining a force field that describes the interatomic forces, placing the molecule in a simulation box with solvent molecules, and integrating Newton's equations of motion to track the trajectory of each atom over time. This approach allows for the calculation of various thermodynamic and structural properties.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the electronic structure and reactivity of molecules. researchgate.netscispace.com These methods provide detailed information about molecular orbitals, charge distribution, and various reactivity descriptors.

While comprehensive DFT studies specifically on this compound are scarce, valuable insights can be drawn from closely related structures. For instance, the crystal structure of the similar compound, 1,3-bis(2,6-diethylphenyl)thiourea, provides experimental bond lengths and angles that can be used to validate and benchmark computational models. researchgate.net

Molecular Geometry: The geometry of this compound can be optimized using DFT methods to find its most stable conformation. Key structural parameters of the closely related 1,3-bis(2,6-diethylphenyl)thiourea are presented in the table below, offering a glimpse into the expected geometry.

ParameterBond Length (Å) / Angle (°)
S1–C11.682
N2–C11.342
C1–N11.350
C1–N2–C38126.5
N2–C1–N1116.2
N2–C1–S1123.1
N1–C1–S1120.7
Data derived from the molecular structure of 1,3-bis(2,6-diethylphenyl)thiourea. researchgate.net

Electronic Properties and Reactivity Descriptors: DFT calculations are widely used to determine global and local reactivity descriptors. scielo.org.mx The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this regard. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. journaljmsrr.com

For thiourea derivatives, the distribution of HOMO and LUMO often indicates the regions susceptible to electrophilic and nucleophilic attack, respectively. The molecular electrostatic potential (MEP) map is another valuable tool derived from quantum chemical calculations. nih.gov It visualizes the charge distribution on the molecule's surface, with electron-rich (negative potential) regions indicating sites prone to electrophilic attack and electron-deficient (positive potential) regions indicating sites for nucleophilic attack. mdpi.com

Various reactivity descriptors can be calculated from the HOMO and LUMO energies, as outlined in the table below:

DescriptorFormulaSignificance
Ionization Potential (I)-EHOMOEnergy required to remove an electron.
Electron Affinity (A)-ELUMOEnergy released when an electron is added.
Electronegativity (χ)(I + A) / 2Tendency to attract electrons.
Chemical Hardness (η)(I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S)1 / (2η)Reciprocal of hardness, indicates reactivity.
Electrophilicity Index (ω)χ2 / (2η)A measure of electrophilic power.

These theoretical calculations provide a robust framework for predicting the chemical behavior of this compound, guiding further experimental studies on its synthesis and applications.

Conclusion and Future Research Directions

Summary of Key Findings on 2,6-Diethylphenylthiourea

This compound emerges as a compound of significant interest due to its structural features, which are characteristic of a versatile class of molecules. Its synthesis is straightforward, based on established chemical reactions. The defining feature is the sterically hindered 2,6-diethylphenyl moiety attached to the reactive thiourea (B124793) core. This combination suggests potential as a valuable ligand in coordination chemistry, capable of forming stable complexes with various metals. researchgate.net While direct biological studies on this specific molecule are not extensively documented, the vast body of research on related N-aryl thioureas points towards a high potential for bioactivity, particularly in areas like enzyme inhibition and antimicrobial or anticancer applications. uobabylon.edu.iqnih.gov

Translational Research Opportunities

The path from a promising compound to a practical application is paved by translational research. For this compound, several opportunities exist. In medicinal chemistry, its potential as an enzyme inhibitor could be explored for diseases where target selectivity is crucial, with the bulky substituent potentially reducing off-target effects. In material science, its ability to form stable and structurally unique metal complexes could be translated into the development of novel catalysts for industrial chemical processes or advanced materials with specific electronic or photophysical properties.

Emerging Areas of Investigation for this compound

Future research should focus on several emerging areas. A primary goal should be the comprehensive biological screening of this compound against a wide panel of cancer cell lines, bacterial and fungal strains, and key enzymes involved in human diseases. Another promising avenue is its use in the development of chemosensors, where its interaction with specific metal ions could be designed to produce a detectable colorimetric or fluorescent signal. Furthermore, its application in organocatalysis, where thiourea derivatives are known to be effective hydrogen-bond donors, warrants investigation.

Interdisciplinary Collaboration in Thiourea Research

The full potential of this compound and related compounds can only be unlocked through interdisciplinary collaboration. Synthetic chemists are needed to create libraries of related derivatives for SAR studies. mdpi.com Computational chemists can provide models to predict binding affinities and guide synthetic efforts. waset.org Pharmacologists and biochemists are essential for conducting in-vitro and in-vivo testing to determine efficacy and mechanism of action. nih.gov Finally, material scientists can explore the coordination chemistry of these ligands to create new functional materials. researchgate.net Such a collaborative approach will accelerate the discovery process and maximize the chances of translating fundamental research into tangible benefits.

Q & A

Q. What are the recommended safety protocols for handling 2,6-Diethylphenylthiourea in laboratory settings?

  • Methodological Answer :
    Prioritize hazard assessments using GHS classification data. While direct toxicity data for this compound may be limited, structurally similar thiourea derivatives (e.g., Allylthiourea) exhibit acute oral toxicity (Category 3, H301) . Implement:
    • Engineering controls : Local exhaust ventilation to minimize inhalation risks.
    • PPE : Chemical-resistant gloves (nitrile), safety goggles, and lab coats.
    • Emergency measures : Immediate rinsing for skin/eye contact and medical consultation for ingestion .
    • Storage : In airtight containers, away from oxidizers, at room temperature in ventilated areas .

Q. How can researchers design a synthesis protocol for this compound?

  • Methodological Answer :
    Base synthesis on analogous thiourea derivatives (e.g., (2,6-dichlorophenyl)thiourea). Key steps include:
    • Substrate preparation : React 2,6-diethylaniline with thiophosgene or ammonium thiocyanate under controlled pH.
    • Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) .
    • Characterization : Confirm structure via 1^1H/13^13C NMR (thiourea NH peaks at δ 8–10 ppm) and LC-MS for purity .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
    Combine spectroscopic and chromatographic methods:
    • Spectroscopy : FT-IR for thiourea C=S stretch (~1250 cm1^{-1}); NMR for substituent effects on aromatic protons.
    • Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%).
    • Thermal analysis : TGA to evaluate decomposition temperatures (critical for stability studies) .

Advanced Research Questions

Q. How can contradictory data on thiourea derivative reactivity be resolved in mechanistic studies?

  • Methodological Answer :
    Address discrepancies via:
    • Controlled variable testing : Isolate factors like solvent polarity (e.g., DMSO vs. THF) or temperature.
    • Computational modeling : Use DFT calculations to compare reaction pathways (e.g., nucleophilic substitution vs. radical mechanisms).
    • Cross-validation : Replicate experiments using standardized protocols from peer-reviewed studies .

Q. What strategies optimize the catalytic activity of this compound in coordination complexes?

  • Methodological Answer :
    Leverage structural insights from related ligands (e.g., 2,6-naphthalenedicarboxylic acid):
    • Ligand design : Modify substituent steric/electronic profiles to enhance metal-binding affinity.
    • Screening : Test catalytic performance in cross-coupling reactions (e.g., Suzuki-Miyaura) under varying conditions (e.g., Pd0^0/PdII^{II} systems).
    • Characterization : X-ray crystallography to confirm coordination geometry and ligand-metal interactions .

Q. How should researchers assess environmental impacts of this compound in ecotoxicity studies?

  • Methodological Answer :
    Follow OECD guidelines for environmental risk assessment:
    • Aquatic toxicity : Perform Daphnia magna acute immobilization tests (EC50_{50} determination).
    • Biodegradation : Use OECD 301F (manometric respirometry) to measure mineralization rates.
    • Analytical monitoring : LC-MS/MS to track persistence in water/soil matrices .

Data Contradiction Analysis

Q. How to interpret conflicting stability data for thiourea derivatives under oxidative conditions?

  • Methodological Answer :
    Reconcile discrepancies by:
    • Contextual analysis : Check experimental conditions (e.g., oxygen concentration, light exposure).
    • Advanced diagnostics : Use ESR spectroscopy to detect radical intermediates in degradation pathways.
    • Comparative studies : Benchmark against structurally validated analogs (e.g., phenylthiourea vs. alkylthiourea stability) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.